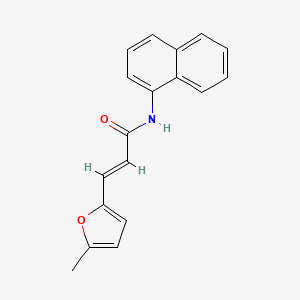
N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as ACY-1215, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. It has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
科学的研究の応用
N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have potential therapeutic applications in a variety of diseases. In cancer, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to inhibit the growth of multiple myeloma cells and enhance the efficacy of other cancer treatments. In neurodegenerative disorders, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to improve cognitive function in animal models of Huntington's disease and Alzheimer's disease. In autoimmune diseases, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to reduce inflammation and improve symptoms in animal models of multiple sclerosis and lupus.
作用機序
N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea inhibits the activity of the HDAC6 enzyme, which is involved in the regulation of gene expression and protein degradation. HDAC6 is overexpressed in many diseases, including cancer and neurodegenerative disorders, and its inhibition by N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have therapeutic effects. By inhibiting HDAC6, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea promotes the accumulation of misfolded proteins, leading to their degradation by the proteasome. This mechanism of action has been shown to be effective in reducing the growth of cancer cells and improving cognitive function in animal models of neurodegenerative disorders.
Biochemical and Physiological Effects
The inhibition of HDAC6 by N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea induces the accumulation of misfolded proteins, leading to their degradation by the proteasome. This results in the inhibition of cell growth and the induction of apoptosis. In neurodegenerative disorders, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea promotes the clearance of misfolded proteins, reducing their accumulation and improving cognitive function. In autoimmune diseases, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea reduces inflammation by inhibiting the activity of immune cells.
実験室実験の利点と制限
N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized with high yield and purity. It has been shown to have potent inhibitory activity against HDAC6, making it a useful tool for studying the role of HDAC6 in disease. However, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea. One area of interest is the development of more potent and selective HDAC6 inhibitors. This could lead to the development of more effective treatments for cancer, neurodegenerative disorders, and autoimmune diseases. Another area of interest is the investigation of the role of HDAC6 in other diseases, such as infectious diseases and metabolic disorders. Finally, the development of new formulations of N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea with improved solubility and bioavailability could enhance its effectiveness in vivo.
合成法
The synthesis of N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea involves the reaction of 4-chloro-2-fluoroaniline with 3-acetylphenyl isocyanate. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea in high purity. The synthesis method has been optimized to produce N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea with high yield and purity, making it suitable for use in scientific research.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(4-chloro-2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-6-5-11(16)8-13(14)17/h2-8H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBVNTFEPXUPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4-chloro-2-fluorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)

![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)



![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)
![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)
![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)
![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
